molecular formula C18H18N4O4S B11062995 4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11062995
M. Wt: 386.4 g/mol
InChI Key: MIHFHTGAYAWTPD-UHFFFAOYSA-N
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Description

4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety fused with a quinoxaline ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with sulfonyl chlorides under basic conditions, followed by cyclization with appropriate quinoxaline precursors. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and quinoxaline rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, dimethylformamide, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Share the benzimidazole core structure but differ in their substituents.

    Quinoxaline derivatives: Contain the quinoxaline ring but may have different functional groups attached.

Uniqueness

4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combined benzimidazole and quinoxaline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

4-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C18H18N4O4S/c1-11-8-14-15(21(3)18(24)20(14)2)9-16(11)27(25,26)22-10-17(23)19-12-6-4-5-7-13(12)22/h4-9H,10H2,1-3H3,(H,19,23)

InChI Key

MIHFHTGAYAWTPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)N(C(=O)N2C)C

Origin of Product

United States

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